molecular formula C8H14N2S B14244889 N-Cyclopropyl-N-(cyclopropylmethyl)thiourea CAS No. 253314-99-7

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea

Cat. No.: B14244889
CAS No.: 253314-99-7
M. Wt: 170.28 g/mol
InChI Key: ILNYSTIMWCRPQI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea is an organic compound with the molecular formula C8H14N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclopropyl and cyclopropylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with cyclopropylmethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, and may require a catalyst to proceed efficiently.

Another method involves the use of carbon disulfide and cyclopropylmethylamine in the presence of a base such as sodium hydroxide. This reaction produces the desired thiourea derivative through a nucleophilic addition mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclopropylamine, cyclopropylmethylamine.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(cyclopropylmethyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The cyclopropyl and cyclopropylmethyl groups contribute to the compound’s ability to interact with hydrophobic pockets within the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-Cyclopropyl-N-(cyclopropylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    N,N’-Diethylthiourea: Similar in structure but with ethyl groups instead of cyclopropyl groups. It has different chemical and biological properties.

    N-Phenyl-N’-cyclohexylthiourea: Contains a phenyl group and a cyclohexyl group, leading to different reactivity and applications.

    N-Methyl-N’-cyclopropylthiourea: Similar to this compound but with a methyl group instead of a cyclopropylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

253314-99-7

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-cyclopropyl-1-(cyclopropylmethyl)thiourea

InChI

InChI=1S/C8H14N2S/c9-8(11)10(7-3-4-7)5-6-1-2-6/h6-7H,1-5H2,(H2,9,11)

InChI Key

ILNYSTIMWCRPQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(C2CC2)C(=S)N

Origin of Product

United States

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